3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-
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Overview
Description
3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- is an aromatic primary alcohol that serves as a key moiety in many bio-active and industrially important compounds . This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinemethanol with chlorides of carbamidophosphoric acids . This reaction yields N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]urea . Additionally, it forms organotin (IV) complexes on reaction with dimethyl-, diethyl-, and dibutyltin (IV) oxide .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladized charcoal catalysts and hydrogenation processes . The catalyst is prepared by suspending catalyst grade charcoal in water and adding aqueous palladous chloride. Hydrogen is then passed into the mixture until the chloride is completely reduced to metal .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- undergoes various types of reactions, including:
Oxidation: Aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid.
Complex Formation: Formation of organotin (IV) complexes with dimethyl-, diethyl-, and dibutyltin (IV) oxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, chlorides of carbamidophosphoric acids, and organotin (IV) oxides . Reaction conditions often involve the use of catalysts and controlled temperatures.
Major Products
Major products formed from these reactions include nicotinic acid, N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]urea, and organotin (IV) complexes .
Scientific Research Applications
3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. For example, it can undergo aerobic photo-oxidation to form nicotinic acid, which is known to have various biological effects . Additionally, its ability to form organotin (IV) complexes suggests potential interactions with metal ions and related pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]- apart from similar compounds is its unique ability to form specific organotin (IV) complexes and its role in the synthesis of bio-active compounds . Its versatility in various chemical reactions and applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
1334492-38-4 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[6-[2-(hydroxymethyl)phenoxy]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO3/c15-8-10-5-6-13(14-7-10)17-12-4-2-1-3-11(12)9-16/h1-7,15-16H,8-9H2 |
InChI Key |
KNHPKEOPZDSWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=NC=C(C=C2)CO |
Origin of Product |
United States |
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